The Orthogonal Scaffold: Technical Guide to 1-Chloro-5-iodo-6-methylisoquinoline
The Orthogonal Scaffold: Technical Guide to 1-Chloro-5-iodo-6-methylisoquinoline
Topic: 1-Chloro-5-iodo-6-methylisoquinoline (CAS 943605-99-0) Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Structural Analysis
1-Chloro-5-iodo-6-methylisoquinoline (CAS 943605-99-0) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal electrophilicity : it possesses two distinct halogen handles (C1-Chloro and C5-Iodo) with significantly different reactivity profiles, allowing for sequential, regioselective functionalization.
This scaffold is primarily utilized in the synthesis of Hsp90 inhibitors and kinase inhibitors (targeting c-Met and ALK pathways), where the isoquinoline core mimics the purine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of the target protein.
Physicochemical Profile
| Property | Value | Note |
| CAS Number | 943605-99-0 | |
| Molecular Formula | C₁₀H₇ClIN | |
| Molecular Weight | 303.53 g/mol | |
| Appearance | Pale yellow to off-white solid | Typical of halogenated isoquinolines |
| Predicted LogP | ~3.8 | High lipophilicity due to iodine/methyl |
| H-Bond Donors/Acceptors | 0 / 1 | Pyridine-like nitrogen |
The Reactivity Triad
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C1-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent imine nitrogen. It reacts readily with amines, alkoxides, and thiols.
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C5-Position (Iodine): The preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-I bond is weaker and more reactive toward oxidative addition than the C-Cl bond, allowing chemoselective derivatization without disturbing the C1-Cl handle.
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C6-Position (Methyl): Provides steric bulk to direct regioselectivity during synthesis and acts as a hydrophobic anchor in protein binding pockets.
Synthetic Pathways & Retrosynthesis
The synthesis of CAS 943605-99-0 is non-trivial due to the specific substitution pattern. The most robust route, supported by patent literature surrounding Hsp90 inhibitors, utilizes a Nitro-to-Iodo conversion strategy via a Sandmeyer reaction.
Retrosynthetic Logic
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Target: 1-Chloro-5-iodo-6-methylisoquinoline.[1]
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Precursor: 1-Chloro-6-methyl-5-isoquinolinamine.
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Key Intermediate: 1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[2]
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Starting Material: 6-Methylisoquinoline.
Graphviz Pathway Diagram
Caption: Step-wise synthetic workflow from 6-methylisoquinoline to the target di-halo scaffold.
Detailed Experimental Protocols
Note: These protocols are adapted from high-reliability procedures for analogous isoquinoline systems found in medicinal chemistry patent literature.
Stage 1: Synthesis of 1-Chloro-6-methyl-5-nitroisoquinoline
Rationale: Direct chlorination of isoquinoline at C1 requires N-oxide activation. The nitro group is installed first to leverage the directing effect of the 6-methyl group (ortho-substitution).
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Nitration: Dissolve 6-methylisoquinoline (1.0 eq) in conc. H₂SO₄ at 0°C. Add KNO₃ (1.1 eq) portion-wise. Stir at RT for 2h. Pour onto ice, basify with NH₄OH, and filter the yellow precipitate (5-nitro-6-methylisoquinoline).
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N-Oxidation: Dissolve the nitro compound in DCM. Add mCPBA (1.2 eq) and stir overnight. Wash with NaHCO₃, dry, and concentrate to yield the N-oxide.
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Chlorination: Suspend the N-oxide in POCl₃ (5.0 eq). Heat to reflux (105°C) for 3 hours.
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Mechanism:[3][4][5][6][7] The oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C1, restoring aromaticity and eliminating the oxygen species.
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Workup: Evaporate excess POCl₃. Pour residue onto ice/water (Exothermic!). Neutralize with NaHCO₃. Extract with EtOAc. Purify via silica chromatography (Hex/EtOAc).
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Product:1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6) .[2]
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Stage 2: Reduction to Amine
Rationale: The nitro group must be converted to an amine to access the iodine via diazonium chemistry.
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Dissolve the nitro-chloro intermediate in Ethanol/Water (4:1).
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Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
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Reflux for 2 hours. Monitor by TLC (amine is more polar/fluorescent).
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Filter through Celite to remove iron sludge. Concentrate filtrate.
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Partition between water and EtOAc. Dry organic layer (Na₂SO₄) and concentrate.
Stage 3: The Sandmeyer Reaction (Target Synthesis)
Rationale: Direct iodination of the ring is difficult to control regiochemically. The Sandmeyer reaction guarantees the iodine is placed exactly at the C5 position.
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Diazotization: Suspend the amine (1.0 eq) in 6M HCl at -5°C to 0°C. Add aqueous NaNO₂ (1.2 eq) dropwise. Stir for 30 min to form the diazonium salt.
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Critical Control Point: Keep temperature below 5°C to prevent hydrolysis to the phenol.
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Iodination: Add a solution of Potassium Iodide (KI, 2.0 eq) in water dropwise to the cold diazonium mixture.
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Allow the mixture to warm to RT, then heat to 60°C for 1 hour to ensure N₂ evolution is complete.
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Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (purple color disappears). Extract with DCM.
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Purification: Flash chromatography (0-20% EtOAc in Hexanes).
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Yield: Typically 40-60% over two steps.
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Medicinal Chemistry Applications
This molecule is a "privileged structure" for designing ATP-competitive inhibitors.
Chemoselectivity Strategy
The power of CAS 943605-99-0 lies in the ability to perform sequential functionalization :
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Step A (C5 Functionalization): Palladium-catalyzed coupling (e.g., Suzuki) at the C5-Iodo position.
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Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.
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Outcome: The C1-Chlorine remains intact because the C-I bond undergoes oxidative addition much faster than C-Cl.
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Step B (C1 Functionalization): SNAr displacement of the C1-Chlorine.
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Reagents: Primary/Secondary amine, DIPEA, DMSO, 100°C.
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Outcome: Introduction of the solubilizing group (e.g., morpholine, piperazine) often required for pharmacokinetic properties.
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Graphviz Reactivity Map
Caption: Sequential functionalization strategy leveraging the reactivity difference between C1-Cl and C5-I.
Handling & Safety (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin.[3] Potential skin sensitizer.[3]
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Storage: Light sensitive (due to C-I bond). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Incompatibility: Strong oxidizing agents. Avoid contact with metals (Mg, Li) which may cause halogen-metal exchange unexpectedly.
References
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Synthesis of Isoquinolines via C-Halo Exchange: Science of Synthesis: Isoquinolines. Thieme Chemistry. (Detailed protocols on converting chloroisoquinolines to iodoisoquinolines and general reactivity).
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Hsp90 Inhibitor Patent Landscape (Context for Intermediate): An updated patent review of anticancer Hsp90 inhibitors (2013-present). Expert Opinion on Therapeutic Patents. (Discusses the structural classes of Hsp90 inhibitors, including isoquinoline derivatives).
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General Isoquinoline Functionalization: BenchChem Technical Guide: Synthesis of Chloroisoquinolines. (Provides analogous protocols for POCl3 chlorination and N-oxide rearrangements).
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Related Intermediate Data: 1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[2] BLD Pharm Catalog. (Verifies the existence of the nitro-precursor in the commercial supply chain).
Sources
- 1. 1-chloro-5-iodo-6-methylisoquinoline | CAS#:943605-99-0 | Chemsrc [chemsrc.com]
- 2. 943606-84-6|1-Chloro-6-methyl-5-nitroisoquinoline|BLD Pharm [bldpharm.com]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
